BenchChemオンラインストアへようこそ!

Larazotide

Celiac Disease Gluten Challenge Gastrointestinal Symptoms

Larazotide acetate is the only pharmacologically validated zonulin receptor antagonist for tight junction regulation. Unlike gluten-degrading enzymes (latiglutenase) or transglutaminase 2 inhibitors, it uniquely prevents gliadin-induced paracellular permeability at the epithelial tight junction. Its antagonist mechanism is opposite to the agonist AT-1002, making substitution impossible. Procure for Phase II/III celiac disease trials, barrier function assays, or as a reference antagonist for novel tight junction modulator screening.

Molecular Formula C32H55N9O10
Molecular Weight 725.8 g/mol
CAS No. 258818-34-7
Cat. No. B1674505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLarazotide
CAS258818-34-7
SynonymsLarazotide;  AT-2347;  AT 2347;  AT2347; 
Molecular FormulaC32H55N9O10
Molecular Weight725.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN
InChIInChI=1S/C32H55N9O10/c1-16(2)12-20(38-30(49)26(17(3)4)39-24(44)14-35-23(43)13-33)28(47)40-27(18(5)6)31(50)37-19(9-10-22(34)42)32(51)41-11-7-8-21(41)29(48)36-15-25(45)46/h16-21,26-27H,7-15,33H2,1-6H3,(H2,34,42)(H,35,43)(H,36,48)(H,37,50)(H,38,49)(H,39,44)(H,40,47)(H,45,46)/t19-,20-,21-,26-,27-/m0/s1
InChIKeyORFLZNAGUTZRLQ-ZMBVWFSWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Larazotide Acetate (CAS 258818-34-7): A Phase III-Ready Zonulin Antagonist for Intestinal Barrier Modulation


Larazotide acetate (AT-1001) is a synthetic octapeptide tight junction regulator derived from the Vibrio cholerae zonula occludens toxin (Zot) sequence . It functions as a first-in-class zonulin receptor antagonist, preventing gliadin-induced tight junction disassembly and paracellular permeability increases in intestinal epithelial cells . With a molecular weight of 785.89 g/mol (as acetate salt) and the amino acid sequence Gly-Gly-Val-Leu-Val-Gln-Pro-Gly, this orally active peptide has advanced to Phase III clinical trials for celiac disease as an adjunctive therapy to enhance barrier function disrupted by gliadin-induced immune reactivity .

Why Larazotide Acetate Cannot Be Substituted with Generic Tight Junction Modulators or Zonulin Agonists


Larazotide acetate's specific antagonism at the zonulin receptor fundamentally distinguishes it from alternative intestinal permeability modulators . Unlike gluten-degrading enzymes (e.g., latiglutenase/ALV003, AN-PEP) that target luminal gluten digestion, or transglutaminase 2 inhibitors (e.g., ZED1227) that block downstream immune activation, larazotide acetate uniquely acts at the level of the epithelial tight junction to prevent the initial paracellular entry of immunogenic gluten peptides into the lamina propria . Critically, its antagonist pharmacology is opposite to that of AT-1002, a structurally related 6-mer peptide that acts as a zonulin agonist and increases permeability — a distinction that makes generic substitution between these peptides pharmacologically impossible . Substitution with any compound lacking demonstrated zonulin receptor antagonism would fail to replicate the barrier-preserving mechanism validated in celiac disease clinical trials.

Quantitative Differentiation of Larazotide Acetate: Head-to-Head and Comparative Evidence


Superior Symptom Reduction vs. Placebo in Gluten-Challenged Celiac Patients

In a meta-analysis of 4 RCTs comprising 626 patients, larazotide acetate (AT-1001) demonstrated statistically significant superiority over placebo in reducing gastrointestinal symptoms during gluten challenge . While the lactulose-to-mannitol ratio (a permeability marker) did not differ significantly between groups, symptomatic improvement on the Celiac Disease Gastrointestinal Symptom Rating Scale (CD-GSRS) and total GSRS was significantly greater with larazotide acetate . Notably, this symptomatic benefit was observed only in patients undergoing active gluten challenge (2.4–2.7 g gluten/day), not in patients maintaining a gluten-free diet .

Celiac Disease Gluten Challenge Gastrointestinal Symptoms

Functional Antagonism vs. AT-1002: Opposite Effects on Epithelial Permeability

Larazotide acetate (AT-1001) and AT-1002 bind the same zonulin receptor but produce opposite pharmacological effects . In acute lung injury models, AT-1001 (zonulin antagonist) attenuated albumin leak, neutrophil accumulation, and proinflammatory cytokines in a dose-dependent manner . In contrast, AT-1002 (zonulin agonist) intensified acute lung injury and, when applied to healthy mice, directly increased lung permeability . This functional divergence is further supported by in vitro Caco-2 cell studies where larazotide acetate inhibited AT-1002-induced TEER reduction and tight junction opening .

Tight Junction Zonulin Receptor Paracellular Permeability

In Vitro Barrier Protection: TEER Preservation vs. AT-1002-Induced Disruption

In Caco-2 cell monolayers, larazotide acetate significantly inhibited the AT-1002-induced reduction in transepithelial electrical resistance (TEER), a direct measure of tight junction integrity . Additionally, larazotide acetate inhibited the translocation of a gliadin 13-mer peptide implicated in celiac disease pathogenesis across Caco-2 monolayers . In a calcium switch assay using MDCK cells, larazotide acetate promoted de novo tight junction assembly and decreased paracellular permeability in 'leaky' Caco-2 cells .

TEER Caco-2 Gliadin

In Vivo Barrier Preservation in Gliadin-Sensitized Transgenic Mice

In gliadin-sensitized HLA-HCD4/DQ8 double transgenic mice (a model of celiac disease), larazotide acetate (250 μg/mouse) inhibited gliadin-induced macrophage accumulation in the intestine and preserved normal tight junction structure compared to gliadin-only controls . This in vivo finding extends the in vitro observations and demonstrates that larazotide acetate's barrier-protective effects translate to a whole-animal model of gluten-induced intestinal inflammation .

In Vivo Gliadin Macrophage

Mechanistic Differentiation from Gluten-Degrading Enzymes and TG2 Inhibitors

Larazotide acetate belongs to a distinct therapeutic class — intestinal barrier modulators — that acts upstream of immune activation by preventing paracellular gluten peptide entry . In contrast, gluten-degrading enzymes (e.g., latiglutenase/ALV003, AN-PEP) aim to digest gluten in the lumen, while transglutaminase 2 inhibitors (e.g., ZED1227) block deamidation of gluten peptides . A 2025 review notes that larazotide acetate reduces symptoms but does not prevent mucosal damage, whereas ZED1227 reduces mucosal damage dose-dependently . This mechanistic distinction is critical for research applications targeting different stages of celiac disease pathogenesis.

Celiac Disease Mechanism of Action Therapeutic Class

Protection Against Anoxia/Reoxygenation Injury: TEER Preservation and MLC-2 Modulation

In a 2025 study using C2BBe1 and leaky IPEC-J2 cell monolayers, pretreatment with 10 mM larazotide acetate significantly increased TEER and preserved tight junction protein organization during anoxia/reoxygenation (A/R) injury . Transcriptomic analysis revealed enrichment of genes related to barrier regulation and small GTPase signaling, and LA markedly reduced myosin light chain-2 (MLC-2) phosphorylation via modulation of the ROCK pathway . This mechanism is distinct from its zonulin antagonism and suggests broader barrier-protective applications beyond celiac disease .

Ischemia-Reperfusion Intestinal Barrier TEER

Optimal Research and Procurement Applications for Larazotide Acetate Based on Quantitative Evidence


Celiac Disease Gluten Challenge Clinical Trials

Larazotide acetate is indicated for clinical studies in celiac disease patients undergoing gluten challenge, where it has demonstrated statistically significant superiority over placebo in reducing gastrointestinal symptoms (CD-GSRS and total GSRS) . Procurement should prioritize this compound for Phase II/III trials aiming to evaluate adjunctive therapy during intentional gluten exposure.

In Vitro Tight Junction Barrier Function Assays

Larazotide acetate is the appropriate tool compound for studies of zonulin-mediated tight junction regulation. It functionally antagonizes AT-1002-induced TEER reduction and inhibits gliadin peptide translocation in Caco-2 monolayers . Researchers investigating paracellular permeability mechanisms or screening for novel tight junction modulators should use larazotide acetate as a reference antagonist.

In Vivo Models of Gliadin-Induced Intestinal Inflammation

For preclinical studies in gliadin-sensitized transgenic mouse models (e.g., HLA-HCD4/DQ8), larazotide acetate (250 μg/mouse) preserves tight junction structure and reduces macrophage accumulation . This validated in vivo activity supports its use as a positive control in evaluating novel barrier-protective agents for celiac disease.

Ischemia-Reperfusion and 'Leaky Gut' Mechanistic Studies

Emerging evidence demonstrates that larazotide acetate (10 mM) protects intestinal epithelial monolayers from anoxia/reoxygenation injury by preserving TEER and reducing MLC-2 phosphorylation via ROCK pathway modulation . Researchers investigating intestinal barrier dysfunction in contexts such as ischemic injury, shock, or inflammatory bowel disease may find larazotide acetate a valuable mechanistic probe.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Larazotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.